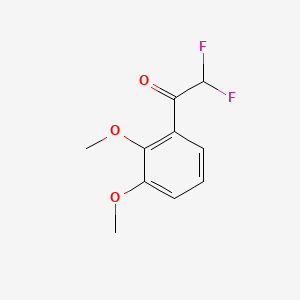
1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a dimethoxyphenyl group and two fluorine atoms attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2,3-dimethoxybenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solution, followed by the addition of difluoroacetic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring or the ethanone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a role in neurodegenerative diseases like Parkinson’s disease . The compound’s structure allows it to bind to specific sites on the enzyme, thereby inhibiting its activity and modulating neurotransmitter levels.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares a similar aromatic structure but differs in its functional groups and overall chemical properties.
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, this compound has similar methoxy substitutions on the aromatic ring but lacks the difluoroethanone moiety.
Uniqueness: 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both methoxy and difluoro groups, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
1-(2,3-dimethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O3/c1-14-7-5-3-4-6(9(7)15-2)8(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
UCGNBJCJONLCIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)

![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)



